3-Oxoisoindoline-5-carbaldehyde

Descripción general

Descripción

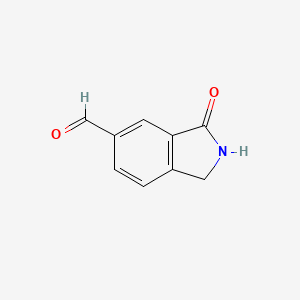

3-Oxoisoindoline-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H7NO2 It is a derivative of isoindoline, featuring a keto group at the 3-position and an aldehyde group at the 5-position

Mecanismo De Acción

Target of Action

The primary target of 3-Oxoisoindoline-5-carbaldehyde is the cellular machinery involved in oxidative stress and redox balance. Specifically, it interacts with enzymes and proteins responsible for maintaining cellular homeostasis.

Action Environment

Environmental factors play a crucial role:

- The compound’s reactivity varies with pH levels. Stability and efficacy change with temperature fluctuations. Oxygen availability affects ROS production and compound activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Oxoisoindoline-5-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 3-oxoisoindoline-5-carboxylic acid using oxidizing agents such as Oxone in dimethylformamide (DMF) at room temperature . Another method includes the cyclization of appropriate precursors under specific conditions to yield the desired product .

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions: 3-Oxoisoindoline-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxone in DMF at room temperature.

Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: 3-Oxoisoindoline-5-carboxylic acid.

Reduction: Corresponding alcohol derivatives.

Substitution: Substituted isoindoline derivatives.

Aplicaciones Científicas De Investigación

3-Oxoisoindoline-5-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antioxidant properties.

Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Comparación Con Compuestos Similares

3-Oxoisoindoline-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

3-Oxoisoindoline-5-carbonitrile: Features a nitrile group at the 5-position.

Isoindoline derivatives: Various derivatives with different substituents at the 3- and 5-positions.

Uniqueness: 3-Oxoisoindoline-5-carbaldehyde is unique due to its combination of a keto and an aldehyde group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules and a subject of interest in various research fields .

Actividad Biológica

3-Oxoisoindoline-5-carbaldehyde is a heterocyclic organic compound with a molecular formula of CHNO. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a keto group at the 3-position and an aldehyde group at the 5-position of the isoindoline framework. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's reactivity is influenced by environmental factors such as pH levels and temperature, which can affect its stability and efficacy. Key mechanisms include:

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in biological systems.

- Reactivity : The aldehyde group can undergo oxidation to form carboxylic acids, while the keto group can be reduced to alcohols. These transformations may enhance its biological profile by generating active metabolites .

Antioxidant Properties

Research indicates that this compound may possess significant antioxidant activity. This property is crucial for protecting cells from oxidative damage, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals could make it a candidate for further therapeutic exploration.

Potential Therapeutic Applications

The compound has been investigated for its potential applications in drug development. Notably:

- Cancer Research : Its structural analogs have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. This suggests that this compound could serve as a lead compound for developing new anticancer agents .

- Neuropharmacology : The compound's ability to modulate cellular pathways may also extend to neuroprotective applications, although more research is needed to elucidate these effects fully.

Case Studies and Research Findings

Several studies have explored the biological activity of isoindoline derivatives, including this compound:

- Asymmetric Synthesis : A study highlighted the use of isoindolinones in asymmetric Michael reactions, showcasing their versatility in forming complex structures with potential biological activity .

- Pharmaceutical Formulations : Research has indicated that derivatives of isoindoline compounds can be formulated into effective drug combinations, enhancing their therapeutic efficacy against various diseases .

Comparative Analysis

To better understand the significance of this compound within its class, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 3-Oxoisoindoline-5-carboxylic acid | Carboxylic acid group instead of aldehyde | Potential anti-inflammatory properties |

| 3-Oxoisoindoline-5-carbonitrile | Nitrile group at the 5-position | Antimicrobial activity |

| Isoindoline derivatives | Various substituents at 3 and 5 positions | Diverse biological activities |

Propiedades

IUPAC Name |

3-oxo-1,2-dihydroisoindole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-6-1-2-7-4-10-9(12)8(7)3-6/h1-3,5H,4H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDCSOQPDZYABK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C=O)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743705 | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260664-94-5 | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.